2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Description

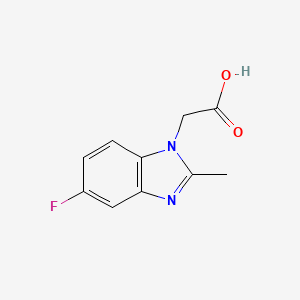

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid (CAS: 1521208-39-8) is a benzimidazole derivative with a fluorine atom at position 5, a methyl group at position 2, and an acetic acid moiety attached to the nitrogen at position 1 of the benzimidazole core (Figure 1). Its molecular formula is C₁₀H₉FN₂O₂, with a molar mass of 208.19 g/mol . While specific pharmacological data for this compound is absent in the provided evidence, its structural features—such as hydrogen-bonding capacity (via the carboxylic acid group) and electronic effects from fluorine and methyl substituents—suggest utility in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-fluoro-2-methylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-6-12-8-4-7(11)2-3-9(8)13(6)5-10(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNDAJPOBZRARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(=O)O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethylpyridine and 5-fluoro-2-methyl-1H-1,3-benzodiazole.

Reaction Conditions: The reaction involves the oxidation of 2,3-dimethylpyridine using sodium oxide, followed by the reaction with 5-fluoro-2-methyl-1H-1,3-benzodiazole to form the desired product.

Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzodiazoles, including those containing fluorine substitutions, can effectively inhibit the growth of various bacteria and fungi. For instance, compounds derived from benzodiazoles have been tested against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus with promising results .

-

Anticancer Potential

- Research indicates that benzodiazole derivatives can act as anticancer agents. The presence of the fluorine atom enhances the biological activity by improving the lipophilicity and metabolic stability of the compounds. Some studies have reported that similar compounds induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

- Neuroprotective Effects

Synthesis and Derivatives

The synthesis of 2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves multi-step organic reactions that can include:

- Condensation Reactions : Combining various precursors to form the benzodiazole ring.

- Fluorination : Introducing fluorine into the structure to enhance biological activity.

The synthetic pathways often yield a variety of derivatives that can be screened for enhanced pharmacological properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

Pathways Involved: The pathways involved in its mechanism of action include the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Structural Analogs of Benzimidazole Derivatives

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Effects: Fluorine (electron-withdrawing) increases acidity and influences hydrogen bonding. The target compound’s fluorine at position 5 may enhance dipole interactions compared to non-halogenated analogs. Acetic Acid Position: In 2-yl-substituted analogs (e.g., bromo derivative ), the acetic acid’s position shifts electronic distribution, affecting reactivity.

Hydrogen Bonding :

Benzimidazole vs. Benzofuran/Thiazole Analogs

Benzofuran and benzothiazole derivatives share substitution patterns but differ in core aromaticity and electronic properties:

Key Differences:

- Acidity : The benzothiazole analog’s 3-oxo group enhances resonance stabilization, increasing acidity compared to benzimidazoles .

Halogen and Functional Group Variations

- Trifluoromethyl Substitution : 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS: 313241-14-4) has a stronger electron-withdrawing CF₃ group, leading to higher lipophilicity (LogP: 2.14) and melting point (248°C) .

- Sulfanyl vs. Acetic Acid : 2-{[1-Benzyl-5-(trifluoromethyl)-1H-benzodiazol-2-yl]sulfanyl}acetic acid replaces oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity .

Biological Activity

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic organic compound classified as a benzodiazole derivative. Its structure features a fluorine atom at the 5th position and a methyl group at the 2nd position of the benzodiazole ring, along with an acetic acid moiety attached to the nitrogen atom of the benzodiazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-fluoro-2-methylbenzimidazol-1-yl)acetic acid |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 208.19 g/mol |

| CAS Number | 1521208-39-8 |

The compound is characterized as a white solid that is stable under normal conditions but can degrade upon exposure to light. Its synthesis typically involves the oxidation of 2,3-dimethylpyridine and subsequent reactions with benzodiazole derivatives.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. A study focusing on similar benzodiazole derivatives reported that certain compounds within this class showed significant inhibition of viral replication, suggesting that this compound may also possess similar properties. The exact mechanisms remain under investigation but may involve interference with viral entry or replication processes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, structure-activity relationship (SAR) analyses have indicated that modifications to the benzodiazole framework can enhance cytotoxicity against specific cancer cell lines. Preliminary findings suggest that derivatives of this compound may inhibit cell proliferation in cancer models, particularly those related to breast and lung cancers .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases .

Case Study: Antiviral Activity

A recent study investigated the antiviral effects of various benzodiazole derivatives against influenza viruses. Among these compounds, one derivative demonstrated an IC₅₀ value of 12 µM, indicating moderate antiviral activity. While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable effects .

Case Study: Anticancer Efficacy

In a study examining the efficacy of benzodiazole derivatives against cancer cell lines, compounds were tested on MCF7 (breast cancer) and A549 (lung cancer) cells. Results indicated that some derivatives had IC₅₀ values as low as 25 µM against MCF7 cells. Given its structural features, this compound may also demonstrate significant anticancer activity warranting further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.